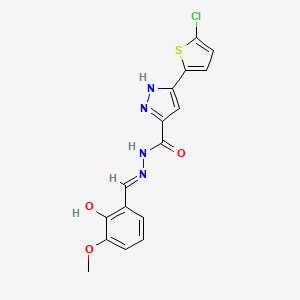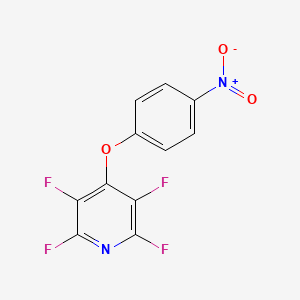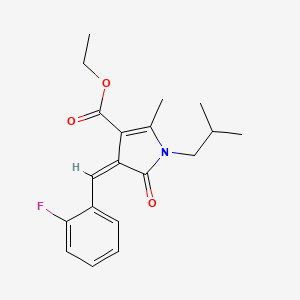![molecular formula C20H21N2O4S+ B11640322 1-[2-(4-Nitrophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11640322.png)
1-[2-(4-Nitrophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Nitrofenil)-2-oxoethyl]-3-(tiofeno-2-ilcarbonil)-1-azoniabiciclo[222]octano es un complejo compuesto orgánico con una estructura única que incluye un grupo nitrofenilo, un grupo tiofenilcarbonil y un núcleo azoniabiciclo[222]octano
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[2-(4-Nitrofenil)-2-oxoethyl]-3-(tiofeno-2-ilcarbonil)-1-azoniabiciclo[2.2.2]octano normalmente implica varios pasos, incluida la formación de compuestos intermedios. Un enfoque común es comenzar con la preparación de los intermedios nitrofenilo y tiofenilcarbonil, seguido de su acoplamiento con el núcleo azoniabiciclo[2.2.2]octano bajo condiciones de reacción específicas. Las condiciones de reacción a menudo incluyen el uso de catalizadores, disolventes y temperaturas controladas para garantizar que se obtenga el producto deseado con alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar escalar los métodos de síntesis de laboratorio a reactores más grandes y optimizar las condiciones de reacción para la producción en masa. Esto incluye el uso de reactores de flujo continuo, sistemas automatizados y técnicas avanzadas de purificación para lograr una calidad y eficiencia consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
1-[2-(4-Nitrofenil)-2-oxoethyl]-3-(tiofeno-2-ilcarbonil)-1-azoniabiciclo[2.2.2]octano experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo nitrofenilo puede oxidarse para formar derivados nitro.
Reducción: El grupo nitrofenilo también puede reducirse para formar derivados amino.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el núcleo azoniabiciclo[2.2.2]octano.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Las condiciones de reacción varían según la transformación deseada, pero normalmente implican temperaturas controladas, disolventes específicos y, a veces, catalizadores para facilitar las reacciones.
Productos principales formados
Los productos principales formados a partir de estas reacciones incluyen varios derivados del compuesto original, como derivados nitro, amino y azoniabiciclo[2.2.2]octano sustituidos .
Aplicaciones Científicas De Investigación
1-[2-(4-Nitrofenil)-2-oxoethyl]-3-(tiofeno-2-ilcarbonil)-1-azoniabiciclo[2.2.2]octano tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos y como agente terapéutico.
Industria: Utilizado en el desarrollo de materiales avanzados y como catalizador en varios procesos industriales
Mecanismo De Acción
El mecanismo de acción de 1-[2-(4-Nitrofenil)-2-oxoethyl]-3-(tiofeno-2-ilcarbonil)-1-azoniabiciclo[2.2.2]octano implica su interacción con objetivos moleculares y vías específicas. Los grupos nitrofenilo y tiofenilcarbonil son grupos funcionales clave que contribuyen a su reactividad y actividad biológica. El compuesto puede interactuar con enzimas, receptores y otras biomoléculas, lo que lleva a varios efectos bioquímicos. Los objetivos moleculares y vías exactos involucrados dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos similares
- 1-[2-(4-Nitrofenil)-2-oxoethyl]-8-quinolinolato
- 1-(2-(2-Nitrofenil)-2-oxoethyl)quinolinio bromuro
- 2-(4-Nitrofenil)-2-oxoethyl 8-metil-2-fenil-4-quinolinocarboxilato
Singularidad
1-[2-(4-Nitrofenil)-2-oxoethyl]-3-(tiofeno-2-ilcarbonil)-1-azoniabiciclo[2.2.2]octano es único debido a su combinación específica de grupos funcionales y el núcleo azoniabiciclo[2.2.2]octano. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C20H21N2O4S+ |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)-2-[3-(thiophene-2-carbonyl)-1-azoniabicyclo[2.2.2]octan-1-yl]ethanone |
InChI |
InChI=1S/C20H21N2O4S/c23-18(15-3-5-16(6-4-15)21(25)26)13-22-9-7-14(8-10-22)17(12-22)20(24)19-2-1-11-27-19/h1-6,11,14,17H,7-10,12-13H2/q+1 |
Clave InChI |
BIXDZKBKRYCRRT-UHFFFAOYSA-N |
SMILES canónico |
C1C[N+]2(CCC1C(C2)C(=O)C3=CC=CS3)CC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640243.png)
![1-{3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11640256.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B11640274.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11640276.png)


![2-(2,4-dichlorophenoxy)-N'-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]propanehydrazide](/img/structure/B11640285.png)
![2-(2,4-Dichlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11640287.png)

![N-[4-(acetylamino)phenyl]-2-{[3-cyano-4-(4-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11640292.png)
![methyl 3-[(N,N-dimethylglycyl)amino]-1H-indole-2-carboxylate](/img/structure/B11640319.png)

![1,3-dimethyl-5-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640330.png)
![(5Z)-2-(4-ethoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640333.png)
